2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride
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Overview
Description
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of an aminophenyl group attached to a pyrazole ring, which is further connected to an ethanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an aminophenyl halide reacts with the pyrazole intermediate.
Introduction of the Ethanol Moiety: The ethanol group is added via a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with the aminophenyl-pyrazole intermediate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes to ensure high yield and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Acts as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biochemical pathways.
Pathways Involved: Inhibition of enzyme activities, modulation of receptor functions, and alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)ethanol: Shares the aminophenyl and ethanol moieties but lacks the pyrazole ring.
4-Aminophenethyl alcohol: Similar structure but different functional groups and properties.
Uniqueness
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)ethanol hydrochloride is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14ClN3O |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
2-[4-(4-aminophenyl)pyrazol-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c12-11-3-1-9(2-4-11)10-7-13-14(8-10)5-6-15;/h1-4,7-8,15H,5-6,12H2;1H |
InChI Key |
KULDZGZQXFPUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CCO)N.Cl |
Origin of Product |
United States |
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